N'-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with cellular components. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(2,4-Dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
- N’-[(Z)-(4-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-7-12(10(2)19-9)14(18)17-16-8-11-5-3-4-6-13(11)15/h3-8H,1-2H3,(H,17,18)/b16-8- |
InChI Key |
FJRZOBVXRWVIIQ-PXNMLYILSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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